molecular formula C11H22N2O3 B6589379 tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate CAS No. 1440961-33-0

tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate

Katalognummer: B6589379
CAS-Nummer: 1440961-33-0
Molekulargewicht: 230.30 g/mol
InChI-Schlüssel: GRBABAVJMWOKNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is a chemical compound with the molecular formula C10H20N2O3. It is a white solid that is used in various chemical reactions and has applications in scientific research. The compound contains a tert-butyl carbamate group and an oxazepane ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazepane derivative. One common method involves the use of tert-butyl carbamate and a 1,4-oxazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different oxazepane derivatives .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The oxazepane ring and carbamate group play crucial roles in this interaction, allowing the compound to form stable complexes with the target enzymes. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl N-[(1,4-oxazepan-6-yl)methyl]carbamate is unique due to the presence of the oxazepane ring, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Eigenschaften

CAS-Nummer

1440961-33-0

Molekularformel

C11H22N2O3

Molekulargewicht

230.30 g/mol

IUPAC-Name

tert-butyl N-(1,4-oxazepan-6-ylmethyl)carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9-6-12-4-5-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)

InChI-Schlüssel

GRBABAVJMWOKNR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1CNCCOC1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.